1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol 1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol
Brand Name: Vulcanchem
CAS No.: 115704-83-1
VCID: VC0056067
InChI: InChI=1S/C16H23NO/c1-15(2)7-9-17-10-8-16(3,4)13-12(18)6-5-11(15)14(13)17/h5-6,18H,7-10H2,1-4H3
SMILES: CC1(CCN2CCC(C3=C(C=CC1=C32)O)(C)C)C
Molecular Formula: C16H23NO
Molecular Weight: 245.36 g/mol

1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol

CAS No.: 115704-83-1

Main Products

VCID: VC0056067

Molecular Formula: C16H23NO

Molecular Weight: 245.36 g/mol

1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol - 115704-83-1

CAS No. 115704-83-1
Product Name 1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol
Molecular Formula C16H23NO
Molecular Weight 245.36 g/mol
IUPAC Name 4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-ol
Standard InChI InChI=1S/C16H23NO/c1-15(2)7-9-17-10-8-16(3,4)13-12(18)6-5-11(15)14(13)17/h5-6,18H,7-10H2,1-4H3
Standard InChIKey RBFKOHMQYNQBAR-UHFFFAOYSA-N
SMILES CC1(CCN2CCC(C3=C(C=CC1=C32)O)(C)C)C
Canonical SMILES CC1(CCN2CCC(C3=C(C=CC1=C32)O)(C)C)C
PubChem Compound 873610
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator